3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic aromatic compound that features an oxadiazole ring fused with an aniline moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,2,4-oxadiazole ring, have been found to exhibit anti-infective properties .
Mode of Action
Without specific studies on “3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline”, it’s difficult to determine its exact mode of action. Many compounds with a 1,2,4-oxadiazole ring are thought to interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to microbial infections .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline”. Similar compounds have been found to exhibit anti-infective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequently, the aniline group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: 3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)aniline.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate .
Uniqueness
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFGIBICKHLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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